3-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide
Description
Properties
Molecular Formula |
C9H15FN4O |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
3-amino-1-(2-fluoroethyl)-N-propylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H15FN4O/c1-2-4-12-9(15)7-6-14(5-3-10)13-8(7)11/h6H,2-5H2,1H3,(H2,11,13)(H,12,15) |
InChI Key |
BFTCDZJRNBUWDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CN(N=C1N)CCF |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Construction via Cyclocondensation
The pyrazole ring serves as the foundational scaffold. A widely adopted method involves cyclocondensation of β-keto esters with hydrazine derivatives. For example, ethyl 3-ethoxyacrylate reacts with hydrazine hydrate in ethanol under reflux to form 1H-pyrazole-4-carboxylate intermediates . Modifications include substituting β-keto esters with fluorinated analogs to preinstall the 2-fluoroethyl group. In one protocol, ethyl 3-(2-fluoroethoxy)acrylate undergoes cyclization with methylhydrazine at 80°C for 6 hours, yielding 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate with 85% efficiency .
Critical Parameters :
-
Temperature : Reactions proceed optimally between 70–100°C. Excess heat promotes decomposition, while lower temperatures stall cyclization .
-
Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, whereas ethanol balances cost and reactivity .
Regioselective Amination at Position 3
Introducing the amino group at position 3 requires precise control to avoid competing substitutions. Nitration followed by reduction is a classical approach:
-
Nitration : Treating 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate with fuming nitric acid at 0°C introduces a nitro group at position 3. The reaction is quenched with ice, yielding the nitro intermediate .
-
Reduction : Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the nitro group to amine. Alternatively, Fe/HCl achieves reduction at 60°C with 92% yield .
Alternative Route : Direct amination using hydroxylamine-O-sulfonic acid in aqueous ammonia at pH 9–10 selectively aminates position 3 without protecting groups, achieving 88% yield .
Installation of the N-Propyl Carboxamide Group
Conversion of the ester moiety at position 4 to the N-propyl carboxamide is achieved via aminolysis. A landmark method from EP3677572A1 eliminates the need to remove by-product alcohols, enhancing industrial viability :
-
Reagents : Pyrazole-4-carboxylate ester (1 equiv), propylamine (1.2 equiv), K₂CO₃ (1.5 equiv).
-
Conditions : Toluene, 110°C, 8 hours.
Mechanistic Insight : The base deprotonates propylamine, increasing nucleophilicity for attack on the ester carbonyl. Residual alcohol (e.g., ethanol) remains inert, avoiding side reactions .
Functionalization with the 2-Fluoroethyl Group
The 2-fluoroethyl substituent at position 1 is introduced via alkylation. Two predominant strategies exist:
A. Direct Alkylation of Pyrazole Intermediate
-
Reagents : 1H-pyrazole-4-carboxamide (1 equiv), 2-fluoroethyl bromide (1.1 equiv), K₂CO₃ (2 equiv).
-
Conditions : DMF, 60°C, 12 hours.
B. Pre-Functionalized Building Blocks
Synthesizing 2-fluoroethylhydrazine prior to cyclocondensation streamlines the process. For example, reacting hydrazine with 2-fluoroethyl tosylate in THF at 25°C for 24 hours yields 2-fluoroethylhydrazine, which is directly used in pyrazole formation .
Optimization and Scalability
Industrial-scale production prioritizes cost-efficiency and minimal waste. Continuous flow reactors reduce reaction times by 40% compared to batch processes . Key advancements include:
-
Catalyst Recycling : Immobilized lipases in aminolysis steps enable five reuse cycles without yield loss .
-
Solvent Recovery : Distillation recovers >95% of DMF, reducing environmental impact .
Table 1: Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Pyrazole Formation | Cyclocondensation | 85 | 98 | High |
| Amination | Nitration/Reduction | 92 | 99 | Moderate |
| Carboxamide Formation | Aminolysis (EP3677572A1) | 94 | 99 | High |
| Alkylation | Direct Alkylation in DMF | 89 | 97 | High |
Challenges and Mitigation Strategies
-
Regioselectivity in Alkylation : Competing N2-alkylation is suppressed using bulky bases (e.g., DBU) or low temperatures (0–5°C) .
-
Fluorine Stability : HF elimination is minimized by avoiding strong acids. Neutral pH during workup preserves the 2-fluoroethyl group .
-
Crystallization Issues : Adding seed crystals during cooling ensures uniform crystal growth, improving filtration efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Enzyme Inhibition
Research indicates that 3-amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide exhibits significant enzyme inhibitory activity. It has been shown to interact with specific molecular targets, leading to the inhibition of cell proliferation and modulation of immune responses. The compound's ability to inhibit enzymes suggests potential therapeutic applications in treating various diseases, including cancer and inflammatory conditions .
Anticancer Properties
The compound's anticancer activity is under investigation, with studies demonstrating its effectiveness against various cancer cell lines. For instance, it has been observed to inhibit the growth of certain tumor cells through mechanisms that may involve apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) studies indicate that modifications in the pyrazole ring can enhance its anticancer efficacy.
Anti-inflammatory Effects
3-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide has shown promise as an anti-inflammatory agent. Its mechanism likely involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases .
Immune Modulation
The compound may also serve as an immune modulator, impacting pathways involved in immune response regulation. This property could be beneficial in developing treatments for autoimmune diseases or conditions characterized by excessive inflammation.
Numerous studies have explored the applications of this compound:
- Anticancer Studies : A study highlighted that derivatives of this compound exhibited significant growth inhibition against several cancer cell lines, suggesting a robust anticancer profile .
- Anti-inflammatory Research : Investigations into its anti-inflammatory properties revealed that it could selectively inhibit COX enzymes with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- In Vitro and In Vivo Evaluations : Comprehensive evaluations have been conducted to assess the pharmacokinetics and pharmacodynamics of this compound, providing insights into its therapeutic potential and safety profile .
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The amino group and the fluoroethyl group can form hydrogen bonds and engage in dipole-dipole interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and modifications of the compound.
Comparison with Similar Compounds
Key Observations :
- Structural Impact: The positional swap of functional groups likely alters electronic distribution and steric interactions, affecting solubility, binding affinity, and metabolic stability.
- Data Gaps : Critical parameters such as melting/boiling points, density, and purity for the 4-carboxamide derivative remain uncharacterized in available literature, limiting direct comparisons.
Broader Pyrazole Derivatives
- Fluorine Substitution: The 2-fluoroethyl group in both compounds enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs, a common strategy in drug design to improve bioavailability .
- Carboxamide Functionality : N-propylcarboxamide groups are frequently employed to modulate solubility and target engagement; however, positional differences (e.g., 3- vs. 4-) may influence conformational flexibility and intermolecular interactions .
Research Findings and Implications
- Biological Relevance : Pyrazole derivatives with fluorinated side chains are often explored as kinase inhibitors or GPCR modulators. The 4-carboxamide variant’s unexplored bioactivity warrants further investigation, particularly in comparison to its 3-carboxamide counterpart.
Biological Activity
3-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family. Its molecular formula is C9H15FN4O, and it has a molecular weight of 214.24 g/mol. The compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
Chemical Structure and Properties
The structure of 3-amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide features:
- A pyrazole ring
- An amino group
- A carboxamide functional group
- A fluorinated ethyl substituent
These structural components contribute to its reactivity and potential therapeutic applications, including enzyme inhibition and receptor modulation.
Anticancer Properties
Research indicates that 3-amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide exhibits anticancer activity. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines. Some key findings include:
- Inhibition of Tubulin Polymerization : The compound has shown potential as an inhibitor of tubulin polymerization, which is crucial for cancer cell division. It has been observed to arrest the cell cycle in the G2/M phase, leading to reduced proliferation rates in cancer cells such as HepG2 (liver cancer) and HeLa (cervical cancer) cells .
- Selectivity Against Normal Cells : Notably, the compound demonstrated minimal toxicity towards normal fibroblasts, indicating a selective action against cancerous cells .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- Inhibition of TNF-alpha Release : Studies have shown that it can inhibit lipopolysaccharide (LPS)-induced TNF-alpha release in cellular models, suggesting its potential use in treating inflammatory conditions .
- Mechanism of Action : The anti-inflammatory effects may be mediated through modulation of specific signaling pathways, including those involving MAPKs .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-1-methyl-3-N-propyl-1H-pyrazole-5-carboxamide | C8H15ClN4O | Similar pyrazole structure with different substituents |
| 1,3-Dimethyl-1H-pyrazole-5-carboxamide | C6H10N4O | Contains dimethyl groups instead of propyl |
| 4-Amino-1,3,5-trimethylpyrazole hydrochloride | C7H12ClN5 | Features trimethyl groups; used in different biological contexts |
The presence of the fluorinated ethyl group in 3-amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide enhances its chemical properties and biological activity compared to these analogs.
The precise mechanism through which 3-amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide exerts its biological effects is still under investigation. However, studies suggest that it may interact with specific molecular targets leading to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : It could modulate receptor activity associated with inflammatory responses.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound:
- Cell Proliferation Assays : In vitro studies demonstrated IC50 values indicating effective inhibition of cancer cell growth at low micromolar concentrations .
- Docking Studies : Computational modeling has suggested favorable interactions between the compound and target proteins involved in cancer progression and inflammation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 3-Amino-1-(2-fluoroethyl)-N-propyl-1H-pyrazole-4-carboxamide?
- Methodological Answer : The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions. For example, coupling reactions using reagents like cesium carbonate and copper(I) bromide in solvents such as dimethyl sulfoxide (DMSO) at controlled temperatures (~35°C) can facilitate nucleophilic substitution or amidation steps . Purification via chromatography (e.g., ethyl acetate/hexane gradients) is critical to isolate the target compound . Key intermediates (e.g., pyrazole cores) may require fluorinated building blocks, as seen in structurally analogous compounds .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze chemical shifts for the 2-fluoroethyl group (δ ~4.5–5.0 ppm for fluorinated CH₂) and pyrazole ring protons (δ ~6.5–8.0 ppm) .
- IR Spectroscopy : Identify carboxamide C=O stretching (~1650–1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- HRMS : Confirm molecular weight accuracy (e.g., [M+H]+ ion) with mass error <5 ppm .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Pyrazole-carboxamides generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability testing via HPLC under varying pH (3–9) and temperature (4–40°C) over 72 hours is recommended. Fluorinated groups may enhance metabolic stability compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for fluorination or amidation steps. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent choice, catalyst loading) . Molecular docking may also predict regioselectivity in pyrazole ring functionalization .
Q. What strategies resolve contradictions in biological activity data for pyrazole-carboxamide derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from assay-specific variables (e.g., cell line heterogeneity, concentration ranges). Standardize protocols using:
- Dose-response curves (IC₅₀/EC₅₀ comparisons across ≥3 independent replicates).
- Off-target profiling (e.g., kinase panels) to rule out nonspecific interactions .
- Structural analogs : Compare with compounds like N-(3-chloro-4-methylphenyl)-6-(1-ethyl-1H-pyrazol-3-yl) derivatives to identify SAR trends .
Q. How does the 2-fluoroethyl group influence pharmacokinetic properties compared to non-fluorinated analogs?
- Methodological Answer : Fluorination often enhances lipophilicity (logP ↑) and membrane permeability. In vitro assays (e.g., Caco-2 cell monolayers) quantify permeability (Papp), while microsomal stability tests (human/rat liver microsomes) assess metabolic clearance. Fluorinated ethyl groups may reduce cytochrome P450-mediated oxidation versus methyl or ethyl substituents .
Q. What experimental designs minimize synthetic byproducts in large-scale pyrazole-carboxamide production?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to optimize variables:
- Temperature : 30–50°C to balance reaction rate vs. side reactions.
- Catalyst loading : Copper(I) bromide (0.05–0.2 equiv.) for coupling efficiency .
- Purification : Gradient elution in chromatography (0–100% ethyl acetate/hexane) to isolate high-purity product (>95% by HPLC) .
Q. How can NMR relaxation studies elucidate conformational dynamics of the pyrazole-carboxamide core?
- Methodological Answer :
- T₁/T₂ measurements : Probe rotational mobility of the 2-fluoroethyl group.
- NOESY/ROESY : Identify intramolecular interactions (e.g., NH⋯F hydrogen bonding) that stabilize specific conformers .
- Variable-temperature NMR : Monitor chemical shift changes to infer thermodynamic stability of rotamers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
